3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid, also known by its IUPAC name (2E)-4-oxo-4-[(4-pyridinylmethyl)amino]-2-butenoic acid, is a compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring attached to a carbamoyl group, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Safety and Hazards
Future Directions
While specific future directions for “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” are not available in the retrieved data, it’s worth noting that the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “this compound” could potentially have applications in the development of new drugs.
Preparation Methods
The synthesis of 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid typically involves the reaction of pyridine-4-carboxaldehyde with an appropriate amine, followed by a condensation reaction with a suitable acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxamide share structural similarities but differ in their functional groups and chemical properties.
Carbamoyl derivatives: Compounds like N-(pyridin-4-ylmethyl)carbamoyl chloride and N-(pyridin-4-ylmethyl)carbamoyl methyl ester have similar carbamoyl groups but differ in their reactivity and applications.
This compound’s unique combination of a pyridine ring and a carbamoyl group attached to a prop-2-enoic acid moiety makes it distinct and valuable for various scientific research applications.
Properties
IUPAC Name |
(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJYNRJQALRSFU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1CNC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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